molecular formula C19H25N3O3S2 B4211772 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE

Cat. No.: B4211772
M. Wt: 407.6 g/mol
InChI Key: XBFJFBGFFCLBPT-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound that features a combination of sulfonamide, thioether, and glycinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-[(4-methylphenyl)thio]ethylamine: This intermediate can be synthesized by reacting 4-methylthiophenol with 2-bromoethylamine under basic conditions.

    Formation of N2-phenylglycinamide: This step involves the reaction of glycine with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling of Intermediates: The final step involves coupling the previously synthesized intermediates with dimethylaminosulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide and thioether groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its functional groups. The sulfonamide group can form hydrogen bonds with active site residues, while the thioether and glycinamide groups can participate in hydrophobic and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(dimethylamino)sulfonyl]-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-phenylglycinamide: Similar structure with a chlorine atom instead of a methyl group.

    N~2~-[(dimethylamino)sulfonyl]-N~1~-{2-[(4-methoxyphenyl)thio]ethyl}-N~2~-phenylglycinamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is unique due to the presence of the 4-methylphenylthio group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-16-9-11-18(12-10-16)26-14-13-20-19(23)15-22(27(24,25)21(2)3)17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFJFBGFFCLBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 2
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2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 3
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2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 5
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Reactant of Route 6
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE

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